4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-11-5-10-14(26-4)15-16(11)27-18(19-15)21-20-17(23)12-6-8-13(9-7-12)28(24,25)22(2)3/h5-10H,1-4H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGVTAQGVKUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps
Preparation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced by reacting the benzo[d]thiazole derivative with hydrazine hydrate in the presence of a catalyst.
Formation of Sulfonamide Moiety: The final step involves the reaction of the intermediate compound with N,N-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Modifications in Benzo[d]thiazole Derivatives
- Substituent Effects: 4-Ethoxy Analogs: describes a compound (CAS 851978-64-8) with an ethoxy group replacing the methoxy group on the benzothiazole. Nitro and Dimethylamino Substituents: Compounds 7a–c () feature nitro (7c) and dimethylamino (7b) groups on the benzylidene moiety. These electron-withdrawing (nitro) and electron-donating (dimethylamino) groups influence cytotoxicity, with 7b showing potent activity (IC50 = 1.61 ± 1.92 μg/mL against HepG-2) .
Hydrazinecarbonyl Linkers in Heterocyclic Systems
- Role in Bioactivity : The hydrazinecarbonyl group is a common feature in anticancer agents (e.g., compounds 7b and 11 in ) due to its ability to chelate metal ions or form hydrogen bonds with biological targets .
- Spectral Characterization : IR spectra of hydrazinecarbothioamides () show νC=S at 1243–1258 cm⁻¹ and νC=O at 1663–1682 cm⁻¹, confirming structural integrity. Absence of νC=O in triazole derivatives (e.g., compounds 7–9) indicates tautomerization to thione forms .
Data Tables
Table 2: Spectral Data Trends
| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) | Reference |
|---|---|---|---|
| C=S (thioamide) | 1243–1258 | N/A | |
| C=O (hydrazinecarbonyl) | 1663–1682 | 165–170 (13C) | |
| NH (hydrazine) | 3150–3319 | 9.5–10.5 (1H, broad) |
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methoxy and dimethylamino substituents (e.g., 7b) enhance cytotoxicity by improving target binding or solubility .
- Lipophilicity : Ethoxy substitution (CAS 851978-64-8) may improve membrane permeability but could reduce aqueous solubility compared to methoxy .
- Tautomerization : Thione-thiol tautomerism in triazole derivatives () affects reactivity and bioactivity, favoring the thione form in solution .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?
- Methodology : The synthesis typically involves sequential coupling of hydrazine derivatives with benzothiazole precursors under controlled conditions. Key steps include:
- Condensation of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the hydrazinecarbonyl intermediate.
- Subsequent sulfonylation with N,N-dimethylbenzenesulfonamide in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the final product .
- Critical Parameters : Reaction pH (maintained at 6–8), temperature control (±2°C), and solvent selection significantly impact yield (typically 45–65%).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify benzenesulfonamide protons (δ 7.5–8.0 ppm) and hydrazinecarbonyl signals (δ 10–11 ppm).
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1340 cm (S=O stretch) confirm functional groups.
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Data Validation : Compare spectral data with structurally analogous compounds (e.g., 4-ethoxy or 6-chloro derivatives) to resolve ambiguities .
Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?
- Screening Workflow :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .
- Positive Controls : Compare with standard drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial).
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-methoxy vs. 4-ethoxy) on the benzothiazole ring influence biological activity?
- Structure-Activity Relationship (SAR) Analysis :
- Electron-Donating Groups (e.g., methoxy): Enhance solubility and membrane permeability but may reduce metabolic stability.
- Hydrophobic Substituents (e.g., methyl at position 7): Improve binding to hydrophobic enzyme pockets (e.g., HDACs).
- Comparative Data : 4-Methoxy derivatives show 20% higher COX-2 inhibition than 4-ethoxy analogs in vitro .
- Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel assays to isolate electronic/steric effects.
Q. What strategies resolve contradictions in biological activity data between similar compounds?
- Case Study : Discrepancies in anticancer activity between 4-methoxy (IC = 8 μM) and 6-chloro (IC = 25 μM) derivatives .
- Resolution Workflow :
Replicate Experiments : Confirm reproducibility under standardized conditions (e.g., cell passage number, serum concentration).
Mechanistic Profiling : Use molecular docking to compare binding modes to target proteins (e.g., HDAC2).
Metabolic Stability Testing : Assess cytochrome P450 interactions to identify differential metabolism .
Q. How can synthetic yields be improved without compromising purity?
- Optimization Strategies :
- Solvent Selection : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions.
- Catalysis : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
- Process Monitoring : Use in situ FTIR to track carbonyl intermediate formation and terminate reactions at 90% conversion .
- Yield-Purity Trade-off : Pilot studies show DMAc increases yield by 15% but requires additional purification steps (e.g., preparative HPLC) .
Q. What mechanistic insights exist for this compound’s HDAC inhibitory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
